N-benzyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide
Description
N-benzyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Properties
Molecular Formula |
C24H26N4O3 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-benzyl-4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-4-oxobutanamide |
InChI |
InChI=1S/C24H26N4O3/c29-22(26-16-18-6-2-1-3-7-18)10-11-23(30)27-12-14-28(15-13-27)24(31)20-17-25-21-9-5-4-8-19(20)21/h1-9,17,25H,10-16H2,(H,26,29) |
InChI Key |
BNOAKARILMLNNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)NCC2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide typically involves multiple steps, including the formation of the indole nucleus and subsequent functionalization. Common synthetic routes include:
Formation of the Indole Nucleus: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Functionalization: The indole nucleus is then functionalized with various substituents, including the piperazine and benzyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products
The major products formed from these reactions include oxindole derivatives, reduced alcohols, and various substituted indole compounds .
Scientific Research Applications
N-benzyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-benzyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity.
Pathways Involved: It influences signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid containing an indole moiety.
Oxindole: An oxidized derivative of indole
Uniqueness
N-benzyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide is unique due to its specific functional groups and the combination of indole and piperazine moieties, which confer distinct biological activities and chemical reactivity .
Biological Activity
N-benzyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 418.5 g/mol. Its structure consists of an indole moiety linked to a piperazine ring and a butanamide functional group, which is significant for its biological interactions.
This compound exhibits its biological effects through several mechanisms:
- Receptor Modulation : It interacts with various receptors involved in inflammation and cell proliferation.
- Enzyme Inhibition : The compound inhibits specific enzymes that play roles in cancer progression and inflammatory responses.
- Signaling Pathways : It modulates key signaling pathways related to apoptosis and cell survival, contributing to its anticancer properties.
Biological Activities
Research indicates that this compound exhibits the following biological activities:
- Anticancer Activity :
-
Anti-inflammatory Properties :
- The compound has been noted for its ability to reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases.
- Antimicrobial Activity :
Case Study 1: Anticancer Efficacy
In a study involving the treatment of ovarian cancer xenografts in nude mice, N-benzyl derivatives similar to the compound demonstrated remarkable tumor growth suppression. The study emphasized the importance of structural modifications in enhancing anticancer activity .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of indole derivatives, including N-benzyl compounds. The results indicated a significant reduction in pro-inflammatory cytokines, showcasing the compound's potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
The following table summarizes the structural differences and unique features of compounds related to this compound:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| N-(4-chlorophenyl)-4-[4-(1H-indol-2-carbonyl)piperazin-1-y] | Contains a chlorophenyl group | Potentially different biological activity due to chlorine substitution |
| 4-[4-(1,3-thiazol-2-carbonyl)piperazin-1-y]pyrrolidin | Features a thiazole moiety | Investigated for different biological pathways |
| 3-amino-N-[2-(2-methylphenyl)phenyl]pyrrolidin | Contains an amino group | May exhibit unique pharmacological properties |
These compounds differ primarily in their substituents, which can significantly influence their biological activities and therapeutic potentials compared to N-benzyl-4-[4-(1H-indol-3-ycarbonyl)piperazin-1-y]-4 oxobutanamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
